(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
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Description
“(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1240586-48-4 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is available in a colorless to yellow solid or liquid form .
Molecular Structure Analysis
The Inchi Code for “(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride” is 1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride” is a colorless to yellow solid or liquid . It should be stored in a sealed container in a dry place at room temperature . The compound’s molecular formula is C11H22N2O2 and it has a molecular weight of 214.31 .Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-VTLYIQCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704276 |
Source
|
Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
194032-43-4 |
Source
|
Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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